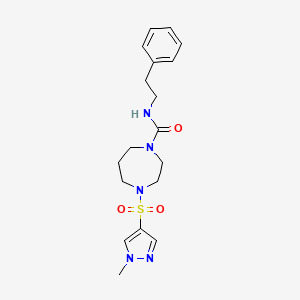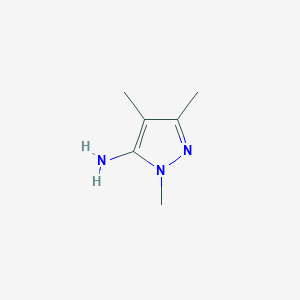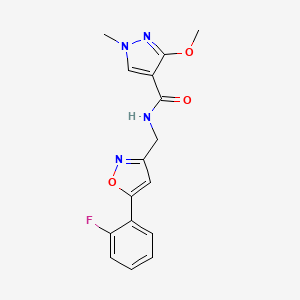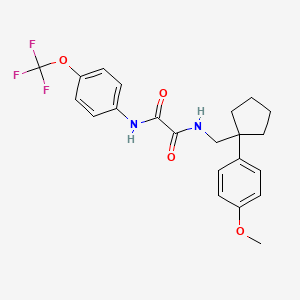![molecular formula C19H20N6O B2475656 2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2034610-50-7](/img/structure/B2475656.png)
2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
Research into derivatives of the compound has demonstrated significant antiproliferative effects against various human cancer cell lines. A study by Mallesha et al. (2012) synthesized derivatives showing good activity on cell lines such as Colo-205, MDA-MB 231, and IMR-32, highlighting the potential of these compounds as anticancer agents. The study suggests further research into compound 6d for its promising anticancer properties (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).
Antibacterial Properties
Another area of application is in the development of new antibacterial agents. Tucker et al. (1998) explored piperazinyl oxazolidinone derivatives containing heteroaromatic rings, including compounds related to the target molecule. These derivatives have shown potent antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibacterial agents (J. Tucker, D. Allwine, K. C. Grega, et al., 1998).
Antimicrobial Activity
Additionally, compounds synthesized from related chemical structures have exhibited antimicrobial activities. For instance, Hossan et al. (2012) reported the synthesis of pyrimidinone and oxazinone derivatives with significant antibacterial and antifungal activities, suggesting the utility of these compounds in developing new antimicrobial agents (Aisha Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).
Antiplatelet Agents
Research into the structural modifications of related compounds has also uncovered potential antiplatelet agents. Roma et al. (2003) synthesized derivatives that showed high in vitro activity against human platelet aggregation, identifying compounds such as the coumarins 5g and 5d as effective antiplatelet agents. This research points towards the therapeutic potential of these derivatives in preventing thrombotic diseases (G. Roma, M. Braccio, A. Carrieri, et al., 2003).
Antitumor Activity
Further, Gineinah et al. (2013) synthesized pyrido[2,3-d]pyrimidine derivatives that exhibited potent antitumor activities against Ehrlich ascites carcinoma in mice, suggesting these compounds as potential candidates for antitumor drug development (M. M. Gineinah, M. A. Nasr, Sahar M. I. Badr, W. M. El-Husseiny, 2013).
Eigenschaften
IUPAC Name |
2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19-13-17(20-16-6-1-2-7-25(16)19)23-8-10-24(11-9-23)18-12-14-4-3-5-15(14)21-22-18/h1-2,6-7,12-13H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBOXOWUUCWURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-[4-(aminomethyl)phenyl]propan-2-yl]carbamate](/img/structure/B2475573.png)

![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)
![3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2475577.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2475580.png)


![3-[(4-nitrobenzyl)sulfanyl]-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2475585.png)


![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2475590.png)

amine hydrochloride](/img/structure/B2475596.png)